molecular formula C6H4N4O3 B2517053 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one CAS No. 22902-67-6

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one

Cat. No.: B2517053
CAS No.: 22902-67-6
M. Wt: 180.123
InChI Key: TXAMXRHQYUGXOV-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is a nitro-substituted derivative of the imidazo[4,5-b]pyridine scaffold, a heterocyclic system structurally analogous to purine. This compound is synthesized via nitration of the parent imidazo[4,5-b]pyridin-2-one at 0–5°C, selectively introducing a nitro group at the C5 position . Its synthesis and derivatives are pivotal in medicinal chemistry, particularly for developing kinase inhibitors and nucleic acid-targeting agents .

Properties

IUPAC Name

5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAMXRHQYUGXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one typically involves the nitration of 1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one. This nitration can be performed using nitric acid under controlled temperature conditions. For instance, nitration at 0–5°C and 60°C yields 5-nitro and 5,6-dinitro derivatives, respectively .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Bromo Groups: The nitro group at C5 (target compound) enhances electrophilicity, making it a precursor for amino derivatives via reduction , whereas bromo substituents (e.g., at C6) introduce steric bulk and enable cross-coupling reactions .
  • Alkylation Effects : N1/N3 alkylation (e.g., methyl or benzyl groups) improves metabolic stability and modulates solubility .
  • Heterocycle Fusion : Thiazolo[4,5-B]pyridin-2-ones exhibit distinct bioactivity (e.g., antioxidant effects) due to sulfur incorporation .

Pharmacological and Functional Comparisons

Key Observations :

  • Nitro Group Impact: The nitro group may enhance binding to kinase ATP pockets due to its electron-deficient nature, though direct biological data for the 5-nitro derivative remains less documented compared to bromo or amino analogs .
  • Receptor Specificity: 5-Phenyl-6-pyridin-4-yl derivatives show high selectivity for adenosine A2B receptors, highlighting the role of aromatic substituents in target engagement .
  • Antioxidant Activity : Thiazolo derivatives outperform imidazo analogs in radical scavenging, suggesting heterocycle-dependent redox properties .

Key Observations :

  • Nitro Group Hazards: The nitro substituent may pose mutagenic risks, necessitating careful handling . In contrast, amino derivatives (e.g., 5-amino) are safer intermediates .
  • Bromo Derivatives : Require precautions due to corrosivity and light sensitivity .

Biological Activity

1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group at the 5-position of the imidazo[4,5-B]pyridine core structure. The presence of this nitro group significantly influences its chemical reactivity and biological activity.

Property Value
IUPAC Name 5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Chemical Formula C6H4N4O3
CAS Number 22902-67-6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound effectively inhibits the growth of various bacterial strains. For example:

  • In vitro assays demonstrated that the compound had an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably:

  • A study reported that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 15 µM and 20 µM respectively .
  • Structure-Activity Relationship (SAR) studies suggest that modifications to the nitro group can enhance its anticancer activity. For instance, derivatives with electron-donating groups showed improved efficacy against cancer cell lines .

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial properties of various imidazo[4,5-B]pyridine derivatives, this compound was highlighted for its potent activity against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method and found that the compound's efficacy was comparable to standard antibiotics like ampicillin .

Study 2: Anticancer Mechanism

A mechanistic study explored the anticancer effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with the compound, indicating cell cycle arrest .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Study on Antimicrobial ActivityAntimicrobialMIC = 32 µg/mL against S. aureus
Study on Anticancer ActivityCytotoxicityIC50 = 15 µM against MCF-7
Mechanistic StudyApoptosis InductionInduced cell cycle arrest in HeLa cells

Q & A

Q. What are the standard synthetic protocols for 1,3-Dihydro-5-nitro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives?

The compound is synthesized via nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one followed by alkylation with reagents like dimethyl sulfate or benzyl(dimethyl)phenylammonium chloride. Key steps include:

  • Nitration : Reacting the parent compound with nitric acid under controlled conditions to introduce the nitro group at position 5.
  • Alkylation : Using alkylating agents (e.g., dimethyl sulfate) in polar solvents (DMF) with a base (K₂CO₃) to substitute the N1 and N3 positions .
  • Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amino group for downstream functionalization .

Table 1: Synthetic Conditions for Derivatives

StepReagents/ConditionsYield (%)Purification Method
NitrationHNO₃, H₂SO₄, 0–5°C65–75Recrystallization (EtOH)
AlkylationDimethyl sulfate, K₂CO₃, DMF, 80°C80–85Column chromatography
ReductionH₂/Pd-C, EtOH, RT70–78Filtration, evaporation

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • X-ray crystallography : Resolves bond lengths, angles, and planarity of the fused imidazo-pyridine ring system (e.g., torsion angles for allyl substituents ).
  • DFT calculations : Optimizes geometry using B3LYP/6-311++G(d,p) basis sets to predict vibrational frequencies and electron density distribution .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns; IR identifies functional groups like nitro or carbonyl .

Q. What preliminary biological screening methods are used for this compound?

  • In vitro assays : Cytotoxicity against glioblastoma cells (MTT assay, IC₅₀ determination) .
  • Enzyme inhibition : Radioligand binding assays (e.g., TGT inhibition via competitive displacement) .
  • Antimicrobial testing : Broth microdilution for MIC values against bacterial strains .

Advanced Research Questions

Q. How can computational methods like DFT optimize synthesis and predict reactivity?

DFT studies model reaction pathways to identify transition states and activation energies. For example:

  • Nitro group orientation : Calculations reveal steric effects during nitration, guiding solvent selection (e.g., H₂SO₄ vs. AcOH) .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at position 5, favoring nucleophilic attacks .
  • Solvent optimization : Polar solvents (DMF) stabilize intermediates in alkylation steps, improving yields .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Fixed cell lines (e.g., U87MG glioblastoma) and serum-free media to reduce variability .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation, explaining low in vivo efficacy despite high in vitro activity .
  • Dose-response normalization : Use of positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab results .

Q. How are structure-activity relationships (SAR) analyzed for derivatives?

SAR studies involve systematic substitutions and pharmacological profiling:

  • N1/N3 alkylation : Bulky groups (e.g., benzyl) enhance lipophilicity and blood-brain barrier penetration .
  • Position 5 modifications : Replacing -NO₂ with -NH₂ improves solubility but reduces kinase inhibition .

Table 2: Biological Activity of Select Derivatives

DerivativeSubstitutionIC₅₀ (TGT Inhibition)Cytotoxicity (U87MG)
Parent compound-NO₂ at C512 µM18 µM
5-Amino derivative-NH₂ at C5>100 µM45 µM
N1,N3-diethyl-Et at N1/N38 µM22 µM

Q. What methodologies evaluate anti-inflammatory potential in thiazolo[4,5-b]pyridine analogs?

  • Carrageenan-induced edema : Measure paw volume reduction in rats; calculate % inhibition vs. indomethacin .
  • Acylation reactions : Modify C5 hydroxy groups with chloroacetamides to enhance COX-2 selectivity .
  • Molecular docking : Simulate binding to p38 MAP kinase or TNF-α to prioritize synthetic targets .

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